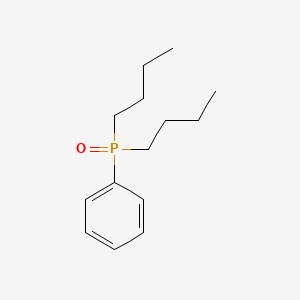

Phosphine oxide, dibutylphenyl-

Descripción

Phosphine oxide, dibutylphenyl- (C₆H₅(C₄H₉)₂P=O) is a tertiary phosphine oxide characterized by two butyl groups and one phenyl group attached to a central phosphorus atom. This compound is notable for its role in organic synthesis, particularly in multicomponent reactions and coordination chemistry. It exhibits strong electron-withdrawing properties due to the polar P=O bond, which enhances its reactivity in nucleophilic and catalytic processes. Dibutylphenylphosphine oxide has been utilized in Kabachnik–Fields reactions, where it acts as a P-reagent to form isoindolin-1-yl phosphine oxides with high yields (96–98%) under mild conditions . Its stability in acetonitrile and compatibility with primary amines (e.g., butylamine, benzylamine) make it a versatile reagent in asymmetric synthesis .

Propiedades

Número CAS |

10557-66-1 |

|---|---|

Fórmula molecular |

C14H23OP |

Peso molecular |

238.30 g/mol |

Nombre IUPAC |

dibutylphosphorylbenzene |

InChI |

InChI=1S/C14H23OP/c1-3-5-12-16(15,13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |

Clave InChI |

WCYAKKWAZWUWLP-UHFFFAOYSA-N |

SMILES canónico |

CCCCP(=O)(CCCC)C1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phosphine oxides are typically synthesized through the oxidation of their corresponding phosphine precursors. For phosphine oxide, dibutylphenyl-, the synthesis involves the oxidation of dibutylphenylphosphine using oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is usually carried out under controlled conditions to ensure complete oxidation without over-oxidation or degradation of the product .

Industrial Production Methods

In industrial settings, the production of phosphine oxides often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

Phosphine oxide, dibutylphenyl- undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

Substitution: Phosphine oxides can participate in substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

Reducing Agents: Silanes, boranes.

Catalysts: Transition metal catalysts are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of phosphine oxide, dibutylphenyl- typically yields dibutylphenylphosphine .

Aplicaciones Científicas De Investigación

Phosphine oxide, dibutylphenyl- has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which phosphine oxide, dibutylphenyl- exerts its effects is primarily through its ability to interact with various molecular targets. The P=O group is highly polar, allowing it to form strong hydrogen bonds and coordinate with metal ions. This makes it an effective ligand in catalysis and a potent antioxidant by scavenging free radicals .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Reactivity in Multicomponent Reactions

Dibutylphenylphosphine oxide demonstrates superior reactivity compared to other secondary phosphine oxides. For example:

| Compound | Reaction Time (min) | Yield (%) | Key Observation |

|---|---|---|---|

| Dibutylphenylphosphine oxide | 15 | 96 | Fastest reaction in acetonitrile |

| Di-p-tolylphosphine oxide | 20 | 88 | Slower due to steric hindrance |

| Bis(4-methoxyphenyl)phosphine oxide | 25 | 90 | Electron-donating groups reduce rate |

In Kabachnik–Fields reactions, dibutylphenylphosphine oxide outperforms sterically hindered analogs like bis(3,5-dimethylphenyl)phosphine oxide (92% yield) and electron-deficient derivatives such as trifluoromethyl-substituted phosphine oxides, which require longer reaction times .

Electronic and Steric Effects

- Electronic Properties : The phenyl group enhances electron-withdrawing capacity, facilitating nucleophilic attack in imine additions. This contrasts with dialkyl phosphine oxides (e.g., diethyl phosphonate), which show negligible reactivity in similar reactions due to weaker polarization of the P=O bond .

- Steric Profile: Dibutylphenylphosphine oxide has a moderate cone angle (~145°), enabling coordination with lanthanoid ions in complexes. In contrast, tricyclohexylphosphine oxide (Cy₃PO) has a larger cone angle (~170°), which sterically hinders the formation of pentagonal bipyramidal complexes with dysprosium or terbium .

Solvent-Dependent Stability

Phosphine oxide formation is influenced by solvent dielectric constant. Dibutylphenylphosphine oxide remains stable in acetonitrile but undergoes oxidation in high-dielectric solvents like DMSO. Comparatively, tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) oxidizes rapidly in acetone-d₆ (11% oxide in 5 days) but remains stable in benzene .

Key Research Findings

- Catalytic Asymmetric Synthesis : Dibutylphenylphosphine oxide achieves enantioselectivity in phospha-Mannich reactions (up to 98% ee) but lags behind chiral guanidinium-catalyzed systems using di-1-naphthyl phosphine oxide, which attain >99% ee .

- Kinetic Competition : In gold(I) thiolate–disulfide exchange reactions, dibutylphenylphosphine oxide formation competes with thiolate exchange, especially in DMSO. This contrasts with triphenylphosphine oxide, which resists oxidation in low-dielectric solvents like THF .

Data Tables

Table 1: Comparative Reactivity in Kabachnik–Fields Reactions

Table 2: Solvent Effects on Stability

| Compound | Solvent | Oxide Formation (%) | Observation Period |

|---|---|---|---|

| Dibutylphenylphosphine oxide | Acetonitrile | 0 | 15 min |

| TTMPP | Acetone-d₆ | 11 | 5 days |

| Triphenylphosphine oxide | DMSO | 70 | 5 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.